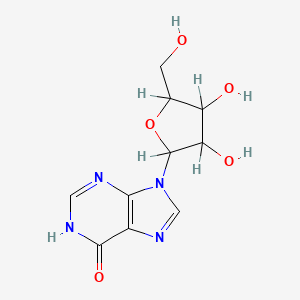

beta-Inosine

Description

Properties

IUPAC Name |

9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQMRVRMYYASKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7013-16-3, 25583-08-8, 58-63-9 | |

| Record name | Ara-HX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC100784 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inosine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20262 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Adenosine Deaminase (ADA)-Mediated Deamination

Adenosine deaminase catalyzes the irreversible deamination of adenosine to this compound, replacing the adenine amino group with a keto moiety. This reaction occurs in both intracellular and extracellular environments, with optimal activity at pH 7.0–7.5 and temperatures of 37°C. ADA’s substrate specificity ensures minimal byproducts, though the reaction equilibrium favors adenosine consumption only under low ammonia concentrations.

Key Parameters

5'-Nucleotidase-Catalyzed Dephosphorylation

This compound is produced via the dephosphorylation of inosine monophosphate (IMP) by 5'-nucleotidase. This enzyme, expressed in mammalian tissues and bacterial systems, operates optimally at pH 6.5–7.0 and requires Mg²⁺ or Mn²⁺ cofactors. The reaction is critical in purine salvage pathways, recycling IMP from RNA degradation.

Reaction Scheme

Industrial applications are limited by IMP availability, though metabolic engineering of E. coli has enhanced IMP production.

Purine Nucleoside Phosphorylase (PNP) Pathway

PNP catalyzes the reversible phosphorolysis of this compound to hypoxanthine and ribose-1-phosphate. While thermodynamically unfavorable for synthesis, high substrate concentrations (hypoxanthine >5 mM) shift equilibrium toward nucleoside formation. This method is less efficient than ADA-mediated deamination, with yields rarely exceeding 60%.

Organic Synthesis Approaches

Chemical synthesis enables structural modifications and large-scale production, albeit with higher complexity and cost.

Silyl Protection and Etherification

A two-step protocol involves silyl protection of inosine’s hydroxyl groups followed by etherification. tert-Butyldimethylsilyl chloride (TBDMS-Cl) in dimethylformamide (DMF) selectively protects the 5'-OH group, achieving >85% conversion. Subsequent activation with benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and cesium carbonate facilitates alkylation or arylation at the O⁶ position.

Table 1: Reaction Conditions for Silyl Protection

BOP Activation and Cs₂CO₃-Mediated Reactions

BOP activation enhances nucleophilicity at the O⁶ position, enabling coupling with alcohols or amines. In a representative procedure, silyl-protected inosine reacts with BOP (2 equivalents) and Cs₂CO₃ (2 equivalents) in tetrahydrofuran (THF), yielding 60–75% alkylated derivatives.

Critical Considerations

-

Purification : Silica gel chromatography with ethyl acetate/hexane gradients.

Microbial Fermentation Techniques

Microbial systems offer sustainable production through engineered metabolic pathways.

Engineered Bacterial Strains

Bacillus subtilis and E. coli strains overexpressing ADA or IMP dehydrogenase achieve this compound titers of 20–50 g/L in optimized media. Fed-batch fermentation with glucose limitation reduces acetate accumulation, enhancing yield by 30%.

Table 2: Fermentation Parameters for B. subtilis

Yeast-Based Production Systems

Saccharomyces cerevisiae engineered with heterologous ADA achieves extracellular this compound accumulation (8–12 g/L). However, product inhibition and inefficient export limit scalability compared to bacterial systems.

Comparative Analysis of Preparation Methods

Yield and Efficiency Metrics

Table 3: Method Comparison

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| ADA Deamination | 90–95 | Moderate | 120–150 |

| Organic Synthesis | 60–75 | Low | 300–500 |

| Microbial Fermentation | 70–85 | High | 80–100 |

Industrial Scalability Considerations

Microbial fermentation dominates industrial production due to lower substrate costs and high volumetric productivity. Enzymatic methods are preferred for high-purity applications, while organic synthesis remains niche for modified nucleosides.

Chemical Reactions Analysis

Types of Reactions: Beta-Inosine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to hypoxanthine, xanthine, and uric acid.

Reduction: It can be reduced back to adenosine under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often require catalysts like acids or bases to facilitate the reaction.

Major Products:

Oxidation: Hypoxanthine, xanthine, and uric acid.

Reduction: Adenosine.

Substitution: Various sugar derivatives depending on the nucleophile used.

Scientific Research Applications

Neuroprotective Effects

Beta-Inosine has shown promise in treating neurodegenerative diseases such as Parkinson's disease (PD), Alzheimer's disease (AD), and amyotrophic lateral sclerosis (ALS). Research indicates that this compound can modulate oxidative stress and inflammation, which are critical in neurodegeneration.

Case Studies:

- Parkinson's Disease: In a clinical trial, this compound was administered to PD patients to increase serum urate levels, which may offer neuroprotective benefits. The study demonstrated that this compound could enhance dopaminergic cell survival by reducing oxidative stress .

- Alzheimer's Disease: Preclinical studies suggest that this compound can improve cognitive function and reduce amyloid-beta toxicity in neuronal cultures .

Cardiovascular Applications

This compound has been investigated for its cardioprotective properties, particularly in conditions like ischemia and heart failure. It is believed to enhance ATP production and improve myocardial recovery.

Data Table: Cardiovascular Studies on this compound

Immunomodulatory Effects

This compound plays a significant role in modulating immune responses. It has been shown to support T-cell metabolism and function, particularly in the context of cancer immunotherapy.

Case Studies:

- Cancer Treatment: In preclinical models, this compound enhanced the efficacy of immune checkpoint inhibitors by providing an alternative energy source for T cells under glucose-deprived conditions . This metabolic support is crucial for T-cell proliferation and function in solid tumors.

- Acute Respiratory Infections: this compound has been used as part of the treatment regimen for viral infections, showing reductions in symptom duration and severity .

Metabolic Role

This compound serves as an alternative substrate for various metabolic pathways. It can be metabolized into hypoxanthine and ribose-5-phosphate, providing essential components for nucleotide synthesis.

Research Insights:

- Studies indicate that this compound can replace glucose as a carbon source for T cells, suggesting its potential utility in enhancing T-cell responses during metabolic stress .

Therapeutic Formulations

This compound is often formulated with other compounds to enhance its therapeutic effects. For instance, Isoprinosine (inosine pranobex) combines this compound with an immunostimulant to treat viral infections and enhance immune responses.

Data Table: Therapeutic Formulations Involving this compound

Mechanism of Action

Beta-Inosine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Beta-Nicotinamide Mononucleotide (NMN)

Structural Similarities :

- Both compounds contain a ribose moiety linked to a nitrogenous base (hypoxanthine in beta-Inosine vs. nicotinamide in NMN).

- NMN includes a phosphate group, making it a nucleotide, whereas this compound lacks this group, classifying it as a nucleoside.

Functional Differences :

- This compound: Primarily involved in RNA editing and purine metabolism. It serves as a precursor for inosine monophosphate (IMP) in the purine salvage pathway .

- NMN: A key intermediate in nicotinamide adenine dinucleotide (NAD+) biosynthesis.

Adenosine

Structural Similarities :

- Both adenosine and this compound feature a ribose sugar linked to a purine base (adenine in adenosine vs. hypoxanthine in this compound).

Functional Differences :

- Adenosine: Acts as a neurotransmitter and regulates cardiovascular function via adenosine receptors. It is also a component of ATP and cyclic AMP .

- This compound: Lacks the adenine base’s amine group, altering its receptor affinity. It is less potent in cardiovascular signaling but critical in translational fidelity through tRNA modification .

Data Table: Comparative Analysis

| Property | This compound | Beta-Nicotinamide Mononucleotide (NMN) | Adenosine |

|---|---|---|---|

| Molecular Formula | C10H12N4O5 | C11H15N2O8P | C10H13N5O4 |

| Molar Mass (g/mol) | 268.23 | 334.22 | 267.24 |

| Melting Point | ~220°C (dec.) | 166°C (dec.) | 235–238°C |

| Solubility | Water-soluble | Soluble in PBS (10 mg/mL) | Water-soluble |

| Biological Role | RNA modification, purine salvage | NAD+ biosynthesis, anti-aging research | Neurotransmission, ATP synthesis |

This compound in Therapeutics

- Immunomodulation: Modulates adenosine deaminase activity, influencing immune responses in autoimmune disorders .

NMN in Metabolic Health

Adenosine in Cardiology

- Used clinically to treat supraventricular tachycardia due to its ability to slow cardiac conduction .

Methodological Considerations

- Structural Analysis: Techniques like NMR and LC-MS (referenced in and ) are critical for differentiating this compound from its analogs .

- Functional Studies : Enzyme kinetics and receptor binding assays (as outlined in and ) elucidate mechanistic differences .

Biological Activity

Beta-Inosine, a nucleoside derived from the metabolism of adenosine, has garnered attention in recent years for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its metabolic roles, immunomodulatory effects, and implications in various pathological conditions.

Overview of this compound

This compound is a purine nucleoside that plays a crucial role in cellular metabolism and signaling. It is formed through the dephosphorylation of inosine monophosphate (IMP) and is involved in several biochemical pathways, including purine metabolism, RNA editing, and cellular signaling. Its significance extends beyond mere metabolic functions; this compound acts as a bioactive compound influencing various physiological processes.

Metabolic Role

Recent studies have demonstrated that this compound serves as an alternative energy source for immune cells, particularly T cells. In conditions where glucose is scarce, T cells can metabolize this compound to support their growth and function. This process involves the conversion of this compound into hypoxanthine and ribose-5-phosphate via purine nucleoside phosphorylase, which subsequently enters central metabolic pathways to generate ATP and biosynthetic precursors .

Table 1: Metabolic Pathways Involving this compound

| Pathway | Description |

|---|---|

| Glycolysis | Provides ATP through the breakdown of glucose; this compound can substitute glucose in T cells. |

| Pentose Phosphate Pathway (PPP) | Generates ribose-5-phosphate for nucleotide synthesis; this compound contributes to this pathway. |

| Krebs Cycle | Involves the oxidation of acetyl-CoA to produce ATP; metabolites from this compound can feed into this cycle. |

Immunomodulatory Effects

This compound has been shown to enhance T-cell-mediated immune responses, particularly in cancer therapy contexts. Supplementation with this compound has been associated with improved anti-tumor efficacy when combined with checkpoint inhibitors or adoptive T-cell therapies in murine models . The compound's ability to alleviate tumor-imposed metabolic restrictions on T cells underscores its potential as an adjunct therapy in oncology.

Case Study: Inosine in Cancer Therapy

In a study involving melanoma-bearing mice, this compound supplementation significantly improved the efficacy of immunotherapy by supporting the proliferation and function of effector T cells. This study highlights the compound's role in enhancing immune responses against tumors .

Neuroprotective Properties

Animal studies suggest that this compound may have neuroprotective effects. It has been implicated in promoting neuronal survival under stress conditions, potentially making it a candidate for treating neurodegenerative diseases . Its ability to modulate inflammatory responses may also contribute to its protective effects on neuronal tissues.

Implications in Diabetes

Recent research indicates that this compound can counteract the apoptotic effects induced by high glucose levels in insulin-producing beta-cells. By competing with adenosine for uptake, this compound helps preserve cell viability under metabolic stress conditions associated with diabetes . This suggests a potential therapeutic role for this compound in managing diabetes-related complications.

Table 2: Biological Activities of this compound

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing beta-Inosine in laboratory settings?

- Methodological Answer : this compound synthesis typically involves enzymatic or chemical modification of inosine. For enzymatic synthesis, protocols may use purine nucleoside phosphorylase (PNP) with specific substrates under controlled pH and temperature (e.g., phosphate buffer at pH 7.4, 37°C). Chemical synthesis often employs protecting-group strategies to selectively modify the ribose or base moieties. Characterization requires NMR (¹H/¹³C), HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) for molecular confirmation. Experimental details must align with reproducibility standards, including full reagent specifications and reaction conditions .

Q. How can researchers detect and quantify this compound in complex biological matrices (e.g., cell lysates or serum)?

- Methodological Answer : Detection methods include reversed-phase HPLC coupled with UV detection (254 nm) or LC-MS/MS for higher sensitivity. Sample preparation involves deproteinization (e.g., acetonitrile precipitation) and solid-phase extraction (SPE) to reduce matrix interference. Calibration curves using synthetic this compound standards are critical for quantification. Researchers should validate assays for limits of detection (LOD < 0.1 µM) and recovery rates (>80%). Cross-validation with enzymatic assays (e.g., xanthine oxidase activity) can confirm specificity .

Advanced Research Questions

Q. How can conflicting data on this compound’s role in nucleotide salvage pathways be systematically resolved?

- Methodological Answer : Contradictory findings (e.g., this compound as a substrate vs. inhibitor of adenosine deaminase) require meta-analysis of kinetic parameters (Km, Vmax) across studies. Researchers should compare experimental conditions (pH, cofactors, enzyme isoforms) and employ isothermal titration calorimetry (ITC) to assess binding affinities under standardized buffers. Systematic reviews should evaluate species-specific enzyme variations and contextualize results using frameworks like PICO (Population: enzyme systems; Intervention: this compound; Comparison: canonical substrates; Outcome: catalytic efficiency) .

Q. What methodologies are effective in elucidating this compound’s interactions with RNA modification machinery (e.g., ADAR enzymes)?

- Methodological Answer : Mechanistic studies require in vitro reconstitution assays with purified ADAR proteins and synthetic RNA oligonucleotides containing this compound. Techniques like gel-shift assays (EMSA) and surface plasmon resonance (SPR) can quantify binding kinetics. For in vivo validation, CRISPR-Cas9 knockout cell lines paired with RNA-seq or nanopore direct RNA sequencing can identify editing patterns. Researchers must control for off-target effects using negative controls (e.g., catalytically dead ADAR mutants) .

Q. How can this compound’s stability under physiological conditions be modeled to inform experimental design?

- Methodological Answer : Computational approaches (e.g., molecular dynamics simulations) can predict this compound’s half-life in varying pH and temperature conditions. Experimental validation involves incubating the compound in simulated bodily fluids (e.g., PBS at 37°C) and quantifying degradation via time-course HPLC. Researchers should report degradation products (e.g., hypoxanthine) and correlate findings with in silico models. Stability data must inform cell culture or animal study dosing regimens to avoid confounding results .

Data Analysis and Interpretation

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Non-linear regression models (e.g., log-logistic curves) are used to calculate EC50 values. Researchers should account for heteroscedasticity using weighted least squares and validate assumptions (normality, independence) via residual plots. For high-throughput data, machine learning pipelines (e.g., random forest classifiers) can identify toxicity thresholds. All analyses must adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable), with raw data archived in repositories like Zenodo .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound in immunomodulation studies?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or microenvironmental differences (e.g., immune cell heterogeneity). Researchers should perform comparative metabolomics (LC-MS) to track this compound levels in plasma vs. tissue compartments. Ex vivo assays (e.g., splenocyte cultures from treated animals) can isolate compound effects from systemic variables. Multi-omics integration (transcriptomics + metabolomics) may reveal compensatory pathways masking in vitro outcomes .

Experimental Design Considerations

Q. What controls are essential when investigating this compound’s impact on epigenetic regulation?

- Methodological Answer : Controls include:

- Negative : Untreated cells or vehicle-only exposure.

- Positive : Cells treated with known epigenetic modifiers (e.g., 5-azacytidine).

- Technical : Spike-in controls (e.g., synthetic this compound-d3) for LC-MS quantification.

- Biological : Isogenic cell lines with/without this compound biosynthesis genes (e.g., PNP knockouts).

Researchers should predefine exclusion criteria for batch effects and use block randomization in animal studies .

Q. How can researchers ensure ethical rigor in studies involving this compound administration to animal models?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for reporting in vivo experiments. Protocols must specify humane endpoints (e.g., tumor size limits), analgesia regimens, and justification for sample sizes (power analysis). Institutional Animal Care and Use Committee (IACUC) approvals are mandatory. For longitudinal studies, staggered dosing and blinded outcome assessments reduce bias .

Tables for Key Methodological Comparisons

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.